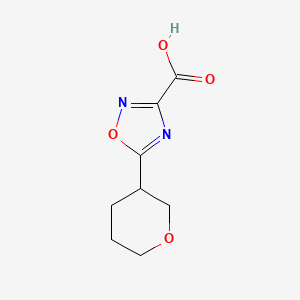

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

5-(oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c11-8(12)6-9-7(14-10-6)5-2-1-3-13-4-5/h5H,1-4H2,(H,11,12) |

InChI Key |

VAKMHZQUDZXVFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Route A: Amidoxime Acylation and Cyclodehydration

- Formation of amidoxime : React oxan-3-yl nitrile with hydroxylamine to yield amidoxime.

- Acylation : Couple amidoxime with a protected carboxylic acid (e.g., ethyl chlorooxalate) using coupling agents like PyAOP or EDC.

- Cyclodehydration : Heat the O-acylamidoxime intermediate under basic conditions (e.g., pH 9.5 borate buffer at 90°C) to form the oxadiazole ring.

| Step | Reagents/Conditions | Yield Range | Source |

|---|---|---|---|

| Acylation | PyAOP, DIPEA, CH₃CN | 51–92% | |

| Cyclodehydration | pH 9.5 borate, 90°C | 83–92% |

Route B: Microwave-Assisted Solvent-Free Synthesis

- Mix oxan-3-yl amidoxime with a carboxylic acid ester (e.g., ethyl oxalate) and K₂CO₃.

- Irradiate in a microwave oven (650 W, 8–10 min) to achieve cyclization.

Challenges and Side Reactions

- Hydrolysis of intermediates : O-acylamidoximes may hydrolyze to amidoximes under acidic or prolonged heating conditions.

- Steric hindrance : Bulky substituents (e.g., oxan-3-yl) can reduce cyclodehydration efficiency.

- Use high-pH buffers (e.g., borate) to suppress hydrolysis.

- Optimize coupling agents (e.g., PyAOP over EDC) for sterically hindered substrates.

Structural Confirmation

While no direct data exists for this compound, analogous compounds are characterized via:

- IR spectroscopy : Peaks at ~1634 cm⁻¹ (C=N) and ~1446 cm⁻¹ (C-O).

- NMR : Distinct signals for oxadiazole protons (δ 8.1–8.3 ppm) and tetrahydrofuran moieties (δ 1.5–4.0 ppm).

Research Gaps and Recommendations

- No peer-reviewed studies directly report the synthesis of this compound.

- Future work should explore:

- Enantioselective synthesis for potential pharmacological applications.

- Green chemistry approaches (e.g., catalyst-free cyclizations).

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The oxadiazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

Key Observations:

Electronic Effects :

- Electron-donating groups (e.g., oxan-3-yl, methoxy) may enhance solubility and metabolic stability. The oxan-3-yl group, an ether, likely increases hydrophilicity compared to hydrophobic substituents like tert-butyl or trifluoromethylphenyl.

- Electron-withdrawing groups (e.g., Cl, CF₃) improve electrophilicity, enhancing interactions with biological targets (e.g., antimalarial activity in pyridinyl derivatives).

Biological Activity: Antimicrobial: The dichloropyrrole derivative (IC₅₀ = 1.2 µM) demonstrates potent inhibition of bacterial DNA gyrase, critical for treating gram-negative infections. Antimalarial: Pyridinyl-substituted analogs exhibit multi-stage antiplasmodium activity, repositioning drugs like astemizole for malaria treatment.

Synthetic Pathways :

- Carboxylic acids are commonly synthesized via base-mediated hydrolysis of ethyl esters (e.g., KOH/EtOH at 80°C). For example, 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is derived from its ethyl ester precursor.

Research Findings and Trends

- Structure-Activity Relationships (SAR): Aromatic substituents (e.g., phenyl, pyridinyl) enhance binding to enzymes like monoamine oxidase or DNA gyrase. Halogenation (e.g., Cl, CF₃) improves target affinity but may reduce solubility.

- Metabolomics Insights :

- PLS-DA analysis of oxadiazole derivatives reveals distinct metabolic profiles, correlating substituent-induced changes with therapeutic efficacy (e.g., Alzheimer’s disease models).

Biological Activity

5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1344206-83-2) is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 198.18 g/mol

- Structure : The compound features a 1,2,4-oxadiazole ring fused with a carboxylic acid group and an oxane moiety.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, particularly in the context of cancer therapy and antimicrobial properties. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), derivatives have shown IC values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action : These compounds may induce apoptosis through the activation of caspases and modulation of cell cycle progression. For example, flow cytometry assays have demonstrated that certain oxadiazole derivatives can effectively trigger apoptotic pathways in treated cells .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 2.41 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented:

- Broad-Spectrum Activity : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish activity; for example, introducing electron-withdrawing groups may improve cytotoxicity.

- Linker Lengths : Alterations in the length of linkers connecting the oxadiazole to other pharmacophores can significantly affect potency and selectivity against different cancer types .

Case Studies

Several studies have evaluated the biological activity of related oxadiazole compounds:

- Study on Antiproliferative Effects : A library of 1,2,5-oxadiazoles was synthesized and tested for antiproliferative activity against HCT116 (colorectal carcinoma) and HeLa cell lines. Some derivatives exhibited significant inhibition of topoisomerase I activity, highlighting their potential as chemotherapeutic agents .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with oxadiazole derivatives, suggesting their potential for further clinical development.

Q & A

Q. What are the established synthetic methodologies for 5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and what reaction conditions are critical for achieving optimal yields?

The synthesis typically involves cyclization of amidoxime precursors with carbonyl derivatives. For example, reaction of 3-methoxyoxolane-substituted precursors under reflux in acetic acid with sodium acetate as a base can yield the oxadiazole core. Critical conditions include temperature control (e.g., 80–100°C) and stoichiometric ratios to minimize side reactions. Catalytic methods using superacids (e.g., CFSOH) may enhance ring formation efficiency .

Q. How can researchers verify the structural identity and purity of this compound?

X-ray crystallography (as applied to similar oxazole derivatives in ) is definitive for structural confirmation. Complementary techniques include H/C NMR to identify proton environments (e.g., oxan-3-yl protons at δ 3.5–4.5 ppm) and carboxylic acid resonance near δ 12–13 ppm. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .

Q. What are the solubility and stability characteristics of this compound under varying experimental conditions?

The oxan-3-yl group enhances solubility in polar solvents (e.g., DMSO, methanol). Stability studies should assess hydrolysis susceptibility: under acidic conditions (pH < 3), the oxadiazole ring may degrade, while neutral/basic conditions (pH 7–9) preserve integrity. Thermal stability can be evaluated via TGA, with decomposition typically above 200°C .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with cytotoxicity screening (e.g., MTT assay on HeLa or MCF-7 cell lines) and antimicrobial testing (Kirby-Bauer disk diffusion against E. coli or S. aureus). Oxadiazole derivatives often exhibit moderate activity, requiring IC determination for hit prioritization .

Q. What safety protocols should be followed when handling this compound?

Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 4°C to prevent moisture uptake .

Advanced Questions

Q. How can reaction parameters be optimized to mitigate low yields during synthesis?

Low yields often arise from competing side reactions (e.g., over-oxidation). Optimize by:

- Temperature modulation : Lower temperatures (-70°C) reduce byproduct formation during dehydrohalogenation .

- Catalyst screening : AlCl or zeolites improve electrophilic activation in superacid media .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound?

Synthesize analogs with substitutions at the oxan-3-yl or carboxylic acid positions. Compare bioactivity data (e.g., IC) to identify critical functional groups. Computational tools (e.g., molecular docking with Autodock Vina) can predict binding affinities to targets like topoisomerase I .

Q. How should researchers address contradictions in reported synthetic yields for similar oxadiazoles?

Reproduce protocols with rigorous control of anhydrous conditions and reagent purity. For example, NaNH in liquid ammonia (-70°C) may yield 32–54% for acetylene derivatives, but trace moisture can reduce efficiency. Validate results via H NMR kinetic monitoring .

Q. Which advanced techniques are suitable for studying target enzyme interactions?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to enzymes (e.g., HDACs) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

Q. What comparative analyses are critical when evaluating this compound against structurally analogous oxadiazoles?

Compare:

- LogP values : Oxan-3-yl substituents reduce hydrophobicity vs. phenyl groups, improving aqueous solubility .

- Hydrogen-bonding capacity : The carboxylic acid group enhances interactions with catalytic residues in enzyme active sites .

- In vivo pharmacokinetics : Assess metabolic stability in liver microsomes to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.